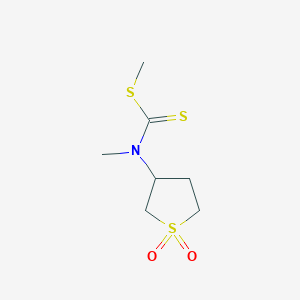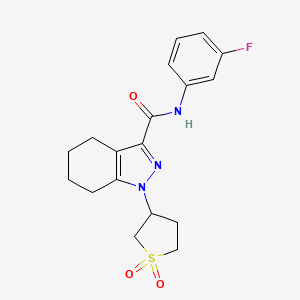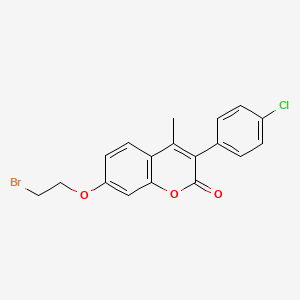![molecular formula C12H15NO4S B12214880 Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate](/img/structure/B12214880.png)
Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound features a phenyl group attached to a carbamate moiety, which is further linked to a thiolane ring with a dioxo substitution.
Preparation Methods
The synthesis of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE typically involves the reaction of phenyl isocyanate with a thiolane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, where electrophiles like halogens can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of polymers and other materials where carbamate linkages are required for specific properties.
Mechanism of Action
The mechanism of action of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The thiolane ring may also interact with cellular components, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE can be compared with other carbamate derivatives, such as:
PHENYL N-[(1,1-DIOXO-1λ6-THIOLAN-3-YL)METHYL]UREA: Similar in structure but with a urea moiety instead of a carbamate, leading to different biological activities.
PHENYL N-[(1,1-DIOXO-1λ6-THIOLAN-3-YL)METHYL]ACETAMIDE:
The uniqueness of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
phenyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15NO4S/c14-12(17-11-4-2-1-3-5-11)13-8-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |
InChI Key |
NRYUVBJXPRYBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6-pentyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12214801.png)

![2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B12214810.png)
![7-(5-chloro-2-methylphenyl)-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12214814.png)
![1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12214821.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B12214829.png)
![6-chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12214831.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12214851.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine](/img/structure/B12214862.png)


![10-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12214876.png)
